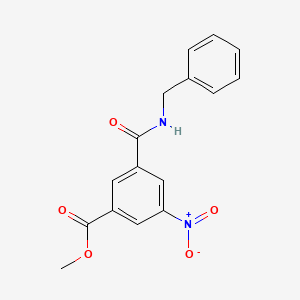

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate

Beschreibung

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a nitro-substituted benzoate ester derivative featuring a benzylcarbamoyl group at the 3-position and a methoxycarbonyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in enzyme inhibitors and receptor modulators.

Eigenschaften

Molekularformel |

C16H14N2O5 |

|---|---|

Molekulargewicht |

314.29 g/mol |

IUPAC-Name |

methyl 3-(benzylcarbamoyl)-5-nitrobenzoate |

InChI |

InChI=1S/C16H14N2O5/c1-23-16(20)13-7-12(8-14(9-13)18(21)22)15(19)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19) |

InChI-Schlüssel |

DBAQXNKDYYBMIY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-3-(Benzylcarbamoyl)-5-nitrobenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Estergruppe kann mit wässriger Natriumhydroxid zur entsprechenden Carbonsäure hydrolysiert werden.

Oxidation: Die Benzylcarbamoylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat zu einer Benzylcarboxylgruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladiumkatalysator, Raumtemperatur.

Substitution: Wässrige Natriumhydroxid, Rückfluss.

Oxidation: Kaliumpermanganat, saures Medium, erhöhte Temperatur.

Hauptprodukte, die gebildet werden

Reduktion: Methyl-3-(Benzylamino)-5-nitrobenzoat.

Substitution: 3-(Benzylcarbamoyl)-5-nitrobenzoesäure.

Oxidation: Methyl-3-(Benzylcarboxyl)-5-nitrobenzoat.

Wissenschaftliche Forschungsanwendungen

Methyl-3-(Benzylcarbamoyl)-5-nitrobenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es laufen Forschungen, um das Potenzial als Medikamentenkandidat für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Vorläufer für die Synthese anderer funktioneller Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(Benzylcarbamoyl)-5-nitrobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen können. Die Benzylcarbamoylgruppe kann auch mit Proteinen und Enzymen interagieren und deren Aktivität modulieren, was zu therapeutischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

Oxidation: The benzylcarbamoyl group can be oxidized to form a benzylcarboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Aqueous sodium hydroxide, reflux.

Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Major Products Formed

Reduction: Methyl 3-(benzylamino)-5-nitrobenzoate.

Substitution: 3-(benzylcarbamoyl)-5-nitrobenzoic acid.

Oxidation: Methyl 3-(benzylcarboxyl)-5-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antitumor Efficacy

In preclinical studies, this compound was evaluated for its antitumor effects. A notable case study involved mice injected with MCF-7 breast cancer cells. Treatment with methyl 3-(benzylcarbamoyl)-5-nitrobenzoate resulted in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analyses revealed increased apoptosis in tumor tissues, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmitter regulation, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's. The compound's interaction with these enzymes is attributed to its structural features, which allow it to bind effectively at the active sites.

Material Science Applications

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate serves as a versatile building block for synthesizing more complex organic materials. Its unique chemical structure enables the development of novel polymers and coatings with specific properties tailored for industrial applications. Researchers are exploring its use in creating materials that exhibit enhanced durability and resistance to environmental factors.

Safety Profile and Toxicity Studies

A toxicity study conducted on rats indicated that methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has a low acute toxicity profile, with an LD50 greater than 2000 mg/kg. No significant adverse effects were observed during a 30-day administration period at therapeutic doses, suggesting its safety for further clinical evaluation.

Case Studies

Case Study on Antimicrobial Efficacy

A detailed examination of the compound's antimicrobial efficacy involved testing against multiple bacterial strains. The results confirmed its effectiveness and led to further investigations into its mechanism of action, which involves disrupting bacterial cell wall synthesis.

Case Study on Antitumor Activity

In another study focusing on its antitumor properties, the compound was administered to mice with induced tumors. The outcome showed not only reduced tumor size but also enhanced survival rates compared to untreated controls, supporting its potential as a therapeutic agent in oncology.

Wirkmechanismus

The mechanism of action of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylcarbamoyl group can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Carbamoyl Group

Several analogs modify the benzylcarbamoyl group, altering biological and physicochemical properties:

Key Observations :

Functional Group Replacements

Replacing the benzylcarbamoyl group with other functionalities alters reactivity and applications:

Biologische Aktivität

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of approximately 253.24 g/mol. The structure includes a nitro group (-NO₂) and a benzyl carbamoyl group, contributing to its chemical reactivity and potential biological activities. The benzoate moiety enhances solubility and bioavailability, making it suitable for various applications in pharmaceuticals.

The mechanism of action primarily involves the interaction of the compound with specific biological targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and carbamoyl groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways and cellular processes.

Biological Activity

Research indicates that methyl 3-(benzylcarbamoyl)-5-nitrobenzoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing potential as an anti-TB agent .

- Anticancer Properties : Similar compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. The ability to target oncogenic proteins may position methyl 3-(benzylcarbamoyl)-5-nitrobenzoate as a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes that are crucial in various metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders.

Comparative Analysis

To better understand the unique properties of methyl 3-(benzylcarbamoyl)-5-nitrobenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | Lacks the benzyl carbamoyl group; simpler structure. |

| Methyl 4-nitrobenzoate | C₈H₇NO₄ | Different position of the nitro group; potential differences in activity. |

| Methyl 3,5-dinitrobenzoate | C₉H₈N₂O₆ | Contains two nitro groups; higher reactivity but different applications. |

| Methyl 2-methyl-3-nitrobenzoate | C₉H₉N₃O₄ | Substituted at a different position; varying properties and uses. |

The presence of the benzyl carbamoyl group in methyl 3-(benzylcarbamoyl)-5-nitrobenzoate may enhance its biological activity compared to simpler analogs, potentially leading to improved pharmacological profiles.

Case Studies and Research Findings

Recent research has focused on evaluating the compound's efficacy against various pathogens and cancer cell lines:

- A study indicated that compounds similar to methyl 3-(benzylcarbamoyl)-5-nitrobenzoate exhibited significant activity against Mtb with MIC values ranging from 0.5 to 8 µg/mL, highlighting its potential as an anti-TB drug candidate .

- In another investigation, derivatives of similar structures were shown to induce apoptosis in cancer cells effectively, suggesting that methyl 3-(benzylcarbamoyl)-5-nitrobenzoate could be explored further for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.